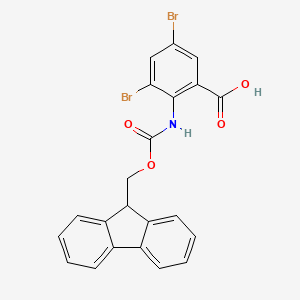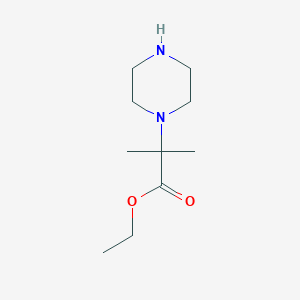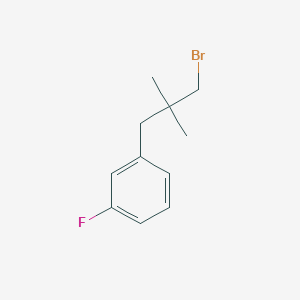
2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone: , also known by its chemical formula C₈H₆F₃NO₂ , is a synthetic organic compound. Its systematic name is 2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanone . Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxypyridine under appropriate conditions. The reaction typically proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.
Reaction Conditions: The reaction conditions may involve the use of a base (such as potassium carbonate or sodium hydroxide) in an organic solvent (such as acetonitrile or dichloromethane). Temperature and reaction time play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The carbonyl group in the compound can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group to an alcohol is feasible.
Substitution: The pyridine ring can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine or chlorine).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of the corresponding carboxylic acid.
- Reduction: Formation of the alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: May serve as a lead compound for drug development.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related compounds (such as 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone ), the uniqueness of 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone lies in its specific substitution pattern and functional groups.
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 |
Clave InChI |
HSEGMOOXISTZSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




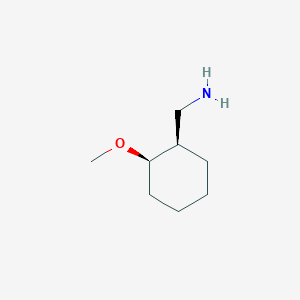

![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)

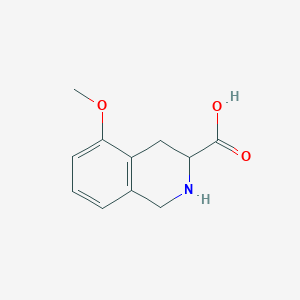
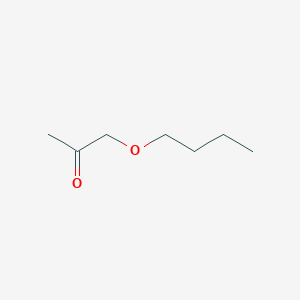
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
